REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][S:10][CH2:9][CH:8]1[C:13]([O:15]CC)=[O:14])=[O:6])[CH:2]=[CH2:3].CO.O1CCCC1.Cl>[OH-].[Na+]>[CH2:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][S:10][CH2:9][CH:8]1[C:13]([OH:15])=[O:14])=[O:6])[CH:2]=[CH2:3] |f:4.5|
|
Name
|
ethyl 4-(allyloxycarbonyl)thiomorpholine-3-carboxylate
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=O)N1C(CSCC1)C(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The organic solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
to give an aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)N1C(CSCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |